tert-butyl (2S,5R)-5-phenylprolinate
Description
tert-Butyl (2S,5R)-5-phenylprolinate is a chiral proline derivative characterized by a phenyl substituent at the 5-position of the pyrrolidine ring and a tert-butyl ester group. Its stereochemistry (2S,5R) confers distinct conformational rigidity, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing biologically active compounds. The tert-butyl ester enhances solubility and stability during synthetic workflows, while the phenyl group contributes to hydrophobic interactions in target binding .
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
tert-butyl (2S,5R)-5-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)13-10-9-12(16-13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3/t12-,13+/m1/s1 |
InChI Key |
QMAKALIREQLSSP-OLZOCXBDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@@H](N1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Stereochemical Variants
Proline derivatives with alternative stereochemistry (e.g., exo vs. endo diastereomers) exhibit divergent stability and reactivity. For instance, endo-diastereomers of similar 5-substituted prolines demonstrate superior chromatographic stability compared to exo counterparts, which degrade during purification .
Functional Group Modifications
Compound 6 (from ):
- Structure: tert-Butyldimethylsilane-protected tetrahydropyran derivative with a propargyl group and 3-methyl-5-phenylpent-3-en-1-yl chain.
- Comparison: Unlike tert-butyl 5-phenylprolinate, Compound 6 features a silane-protected hydroxyl group and extended aliphatic chain, increasing lipophilicity and steric bulk. This structural complexity may hinder its use in drug synthesis compared to the simpler prolinate .
tert*-Butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate (from ):
- Structure: Piperidine scaffold with tert-butyl carbamate and methyl substituent.
- Comparison: While both compounds share a tert-butyl carbamate group, the prolinate’s pyrrolidine ring and phenyl group enable distinct conformational constraints and π-π interactions absent in the piperidine derivative.
Data Tables
Table 1: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
